2-Amino-3,5-Dichlorobenzoic Acid: A Pivotal Anthranilate Scaffold for Agrochemical and Pharmaceutical Synthesis
2-Amino-3,5-Dichlorobenzoic Acid: A Pivotal Anthranilate Scaffold for Agrochemical and Pharmaceutical Synthesis
Topic: 2-Amino-3,5-dichlorobenzoic acid CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-3,5-dichlorobenzoic acid (CAS 2789-92-6 ), also known as 3,5-dichloroanthranilic acid , is a highly functionalized aromatic building block essential to the fine chemical industry. It serves as the critical regioselective intermediate in the synthesis of 3,5-dichlorobenzoic acid , the direct precursor to the herbicide Propyzamide (Pronamide) . Beyond agrochemicals, its unique substitution pattern—featuring an ortho-amino group and two meta-positioned chlorine atoms relative to the carboxylic acid—makes it a versatile scaffold for constructing quinazolinone pharmacophores and bioactive ligands.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, industrial-grade synthesis protocols, and downstream reactivity, grounded in field-proven methodologies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is a halogenated derivative of anthranilic acid.[1] Its stability and solubility profile are dictated by the electron-withdrawing chlorine substituents, which significantly lower the pKa of the carboxylic acid relative to the parent anthranilic acid.
Table 1: Technical Specifications
| Property | Value | Notes |
| CAS Number | 2789-92-6 | Verified Registry Number |
| IUPAC Name | 2-Amino-3,5-dichlorobenzoic acid | |
| Synonyms | 3,5-Dichloroanthranilic acid; 2-Amino-3,5-dichloro-benzoic acid | |
| Molecular Formula | C₇H₅Cl₂NO₂ | |
| Molecular Weight | 206.02 g/mol | |
| Appearance | White to off-white/grey powder | Oxidation may cause darkening |
| Melting Point | 228 – 230 °C | Decomposes upon melting |
| pKa | ~4.20 | Acidic due to Cl- withdrawing effect |
| Solubility | Soluble in hot methanol, ethanol, DMSO; Slightly soluble in water | |
| Density | ~1.6 g/cm³ (Predicted) |
Synthesis & Manufacturing: The Oxidative Chlorination Protocol
While direct chlorination of anthranilic acid using chlorine gas (
Protocol: Oxidative Chlorination of Anthranilic Acid
Objective: Synthesize high-purity 2-amino-3,5-dichlorobenzoic acid from anthranilic acid.
Reagents:
-
Anthranilic acid (1.0 eq)
-
Hydrochloric acid (conc. 37%, ~5-6 eq)
-
Hydrogen peroxide (30% aq., ~2.5 eq)[2]
Step-by-Step Methodology:
-
Dissolution: In a glass-lined reactor or round-bottom flask, suspend anthranilic acid in water. Add concentrated HCl slowly with stirring. The amine will protonate, solubilizing the starting material.
-
Temperature Control: Heat the solution to 50–55 °C . Ensure the system is homogenous.
-
Oxidative Addition: Add the
solution dropwise over 60–90 minutes. -
Precipitation: The reaction is exothermic.[7] As the dichlorinated product forms, it becomes less soluble in the acidic medium and precipitates as a solid.
-
Completion: Stir at 60 °C for an additional 1–2 hours to ensure complete conversion.
-
Work-up: Cool the mixture to 20–25 °C . Filter the solid precipitate.[3][1][7]
-
Purification: Wash the filter cake extensively with water to remove residual acid. Dry in a vacuum oven at 70 °C .
-
Yield Expectation: 70–80%.
-
Purity Check: HPLC should show >97% purity.[3]
-
Visualization: Synthetic Pathway
Figure 1: Oxidative chlorination pathway utilizing in situ generated electrophiles for high regioselectivity.
Reactivity Landscape & Applications
2-Amino-3,5-dichlorobenzoic acid is rarely the end product. Its value lies in its role as a divergent intermediate .
A. Primary Industrial Application: The Propyzamide Route
The most significant commercial application is the synthesis of 3,5-Dichlorobenzoic acid , a precursor to the herbicide Propyzamide (Pronamide).[11]
-
Mechanism (Deamination): The amino group is removed via a Sandmeyer-type reaction (Diazotization followed by reduction).
-
Diazotization: React substrate with
at 0°C to form the diazonium salt. -
Reductive Elimination: Reflux the diazonium salt in ethanol. The diazonium group is replaced by a hydrogen atom (hydrodeamination), yielding 3,5-dichlorobenzoic acid.
-
Downstream: 3,5-Dichlorobenzoic acid is converted to its acid chloride and coupled with 3-amino-3-methylbutyne to form Propyzamide.[10]
-
B. Pharmaceutical & Ligand Synthesis
-
Quinazolinone Scaffolds: Condensation with amides or urea derivatives yields 6,8-dichloroquinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry (e.g., for anticonvulsant or antimicrobial screening).
-
Acridine Derivatives: Cyclization with cyclohexanones or other aromatics (Ullmann coupling) leads to acridine structures used as DNA intercalators or fluorescent ligands.
Visualization: Reactivity Tree
Figure 2: Divergent synthesis pathways leading to agrochemical and pharmaceutical actives.
Safety & Handling (MSDS Highlights)
Hazard Classification (GHS):
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory to prevent mucosal irritation from fine powder.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable but should be kept in tightly closed containers to prevent moisture absorption.
References
-
ChemicalBook . (2024). 2-Amino-3,5-dichlorobenzoic acid Properties and MSDS. Retrieved from
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 42061, 4-Amino-3,5-dichlorobenzoic acid (Isomer Reference). Retrieved from
-
Google Patents . (2013). CN103242190A - Synthetic method of propyzamide.[10] Retrieved from
-
Google Patents . (2012). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.[7] Retrieved from
-
TCI Chemicals . (2024). Product Specification: 2-Amino-3,5-dichlorobenzoic Acid. Retrieved from
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